(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
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Overview
Description
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol is a chemical compound with the molecular formula C10H12N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the reaction of pyrrolopyridine derivatives with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyrrolopyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to cell proliferation, apoptosis, and signal transduction pathways.
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets. As an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands. This inhibition disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s interaction with other molecular targets and pathways is also under investigation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl and hydroxyl groups.
1H-Pyrrolo[3,2-b]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring.
Uniqueness
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-4-9-8(7-13)3-5-11-10(9)12/h3-6,13H,2,7H2,1H3 |
InChI Key |
AMLDIEIYXHBJES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=CN=C21)CO |
Origin of Product |
United States |
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